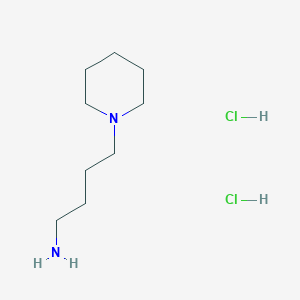

4-(Piperidin-1-yl)butan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

4-piperidin-1-ylbutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c10-6-2-5-9-11-7-3-1-4-8-11;;/h1-10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOASMZHVHDOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)butan-1-amine dihydrochloride typically involves the reaction of 4-chlorobutan-1-amine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It undergoes nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(Piperidin-1-yl)butan-1-amine dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles

Key Observations :

- Pyridine-substituted analogues (e.g., 1-(Pyridin-4-yl)butan-1-amine dihydrochloride) introduce aromaticity, enhancing π-π interactions in receptor binding .

- Substituent Effects : Nitrobenzyl groups (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride ) add electron-withdrawing properties, which may influence metabolic stability .

Functionalized Piperazine Analogues

Key Observations :

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine ) exhibit distinct receptor selectivity due to their additional nitrogen atom, often targeting serotonin or dopamine receptors .

- Aromatic Hybrids : Benzyl-piperidine hybrids (e.g., 1-{3-[(Piperidin-1-yl)methyl]phenyl}methanamine dihydrochloride ) expand structural diversity for CNS-targeted therapies .

Research and Development Implications

- Synthetic Versatility : The target compound’s straightforward synthesis (hydrazine cleavage ) contrasts with guanylating reagents used for analogues like ADS-1031 , suggesting scalability advantages.

- Therapeutic Potential: Piperidine/piperazine scaffolds are prevalent in antipsychotics and antidepressants. Substituent tailoring (e.g., methoxyphenyl , pyridinyl ) fine-tunes receptor affinity and pharmacokinetics.

- Analytical Utility : Morpholine derivatives (e.g., 4-(2,6-dimethylmorpholin-4-yl)butan-1-amine dihydrochloride ) provide collision cross-section data for mass spectrometry workflows .

Biological Activity

4-(Piperidin-1-yl)butan-1-amine dihydrochloride is a compound with significant biological activity, particularly in pharmacological and biochemical research. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound, chemically designated as this compound, is a piperidine derivative characterized by a butyl chain. Its molecular formula is C₈H₁₈Cl₂N₂, and it has a molar mass of approximately 203.15 g/mol. The presence of the piperidine ring contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It acts as an inhibitor or modulator of specific biological pathways, which can lead to therapeutic effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, affecting metabolic pathways.

- Receptor Binding : It shows affinity for various receptors, which can alter physiological responses.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications on the piperidine ring can enhance antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Antifungal Activity

In addition to antibacterial effects, certain piperidine derivatives have demonstrated antifungal properties, indicating a broad spectrum of antimicrobial activity .

Applications in Research

This compound serves as a versatile building block in organic synthesis and pharmaceutical research. Its applications include:

- Synthesis of Complex Molecules : Used as a precursor in the development of various pharmaceutical agents.

- Investigating Drug Mechanisms : Employed in studies focusing on enzyme inhibition and receptor interactions.

Study on Antibacterial Properties

A study conducted on various piperidine derivatives revealed that structural modifications significantly influenced their antibacterial efficacy. The introduction of electron-donating and electron-withdrawing groups on the piperidine ring was found to enhance antibacterial activity .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | No activity | F. verticilliodes |

Pharmacological Screening

In another study focusing on receptor antagonism, compounds derived from the piperidine structure were screened for histamine H3 receptor antagonistic activity, showing promising results in modulating neurotransmitter systems .

Q & A

Basic: What synthetic methodologies are commonly employed for 4-(Piperidin-1-yl)butan-1-amine dihydrochloride, and how can reaction yields be optimized?

The compound is typically synthesized via Mannich reactions , using paraformaldehyde, phenethylamine hydrochloride, and ketone derivatives (e.g., acetophenone or substituted acetophenones). Yields range from 87–98% under optimized conditions .

Optimization strategies :

- Catalyst selection : Use acid or base catalysts to enhance reaction kinetics.

- Stoichiometry : Adjust molar ratios of amine, ketone, and formaldehyde to minimize side products.

- Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to balance reaction rate and stability of intermediates.

Example : Substituted acetophenones with electron-withdrawing groups (e.g., nitro or halogen) improve electrophilicity, enhancing coupling efficiency .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

- Spectrophotometry : Diazotization coupling with reagents like H-acid or N-(1-naphthyl)ethylenediamine detects aromatic amines .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms piperidine ring geometry and amine protonation states.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities (e.g., unreacted precursors) .

Data interpretation : Compare retention times and spectral data with reference standards to resolve ambiguities.

Basic: What safety protocols are critical during handling and storage?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- Emergency measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced: How can contradictory data in enzyme inhibition studies (e.g., SSAO activity) be resolved?

Contradictions in semicarbazide-sensitive amine oxidase (SSAO) inhibition data may arise from:

- Variable assay conditions : Standardize pH (7.4), temperature (37°C), and substrate concentration to ensure reproducibility .

- Competitive vs. non-competitive inhibition : Perform kinetic assays (e.g., Lineweaver-Burk plots) to clarify mechanism.

- Interference from redox-active byproducts : Include controls for hydrogen peroxide (a SSAO byproduct) using catalase or peroxidase inhibitors .

Advanced: How can computational methods optimize synthesis and predict biological activity?

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Molecular docking : Predict binding affinities to SSAO or other targets by simulating interactions with the piperidine moiety .

- Machine learning : Train models on existing reaction data to predict optimal solvent systems or catalysts .

Advanced: How do structural modifications to the piperidine ring influence pharmacological properties?

Comparative studies with analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) reveal:

- Electron-donating groups (e.g., methyl) enhance membrane permeability but may reduce target specificity.

- Hydrophilic substituents (e.g., hydroxyl) improve solubility but decrease blood-brain barrier penetration .

Methodology : - Synthesize derivatives via nucleophilic substitution or reductive amination.

- Test in parallel assays (e.g., receptor binding, cytotoxicity) to correlate structure-activity relationships.

Advanced: What strategies mitigate instability in aqueous or oxidative environments?

- pH buffering : Store solutions at pH 4–6 to prevent dehydrochloridation .

- Antioxidants : Add 0.1% ascorbic acid to aqueous formulations to inhibit peroxide-mediated degradation .

- Lyophilization : Freeze-dry the compound for long-term storage, reconstituting in DMSO or ethanol before use .

Advanced: How can researchers validate the compound’s role in leukocyte migration studies?

- In vitro models : Use transwell assays with endothelial cells treated with SSAO inhibitors (e.g., 0.1–10 µM compound) .

- Fluorescent labeling : Conjugate with Cy5 or FITC to track cellular uptake via fluorescence microscopy.

- Knockdown controls : Compare results with siRNA-mediated SSAO suppression to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.